Diphenylethanedione dihydrazone

Übersicht

Beschreibung

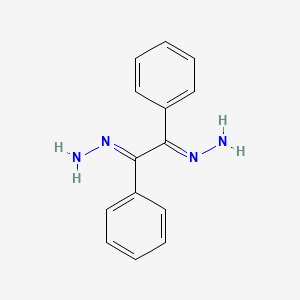

Diphenylethanedione dihydrazone, also known as 1,2-diphenylethane-1,2-dione dihydrazone, is an organic compound with the molecular formula C14H14N4. It is a derivative of benzil, where the carbonyl groups are replaced by hydrazone groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenylethanedione dihydrazone can be synthesized through the condensation reaction of benzil with hydrazine. The reaction typically involves mixing benzil with hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenylethanedione dihydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazone groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Various electrophiles can be used to introduce new functional groups into the molecule.

Major Products Formed

Oxidation: Oximes and other nitrogen-containing compounds.

Reduction: Hydrazine derivatives.

Substitution: Functionalized hydrazones with different substituents.

Wissenschaftliche Forschungsanwendungen

Diphenylethanedione dihydrazone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential use in drug development, particularly for its antibacterial and anticancer properties.

Industry: The compound is used in the production of polymers and other materials with specific properties

Wirkmechanismus

The mechanism of action of diphenylethanedione dihydrazone involves its interaction with various molecular targets and pathways. The hydrazone groups in the compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it useful in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzil: The parent compound of diphenylethanedione dihydrazone, which has carbonyl groups instead of hydrazone groups.

Benzoin: A related compound with a hydroxyl group adjacent to the carbonyl group.

Hydrazones: A broad class of compounds with similar hydrazone functional groups

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and undergo redox reactions makes it particularly valuable in both research and industrial applications .

Biologische Aktivität

Diphenylethanedione dihydrazone (DPEH) is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of DPEH, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is synthesized from diphenylacetone and hydrazine. The general structure can be represented as follows:

This compound features a hydrazone linkage (), which is crucial for its biological activity.

1. Antimicrobial Activity

DPEH exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Anticancer Activity

Research indicates that DPEH has potential anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may serve as a lead compound for new chemotherapeutic agents.

- Case Study : A study involving MCF-7 cells treated with varying concentrations of DPEH showed a dose-dependent decrease in cell viability, with IC50 values reported at approximately 25 µM. This suggests that DPEH effectively inhibits cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

3. Anti-inflammatory Activity

DPEH has also been evaluated for its anti-inflammatory effects. Research shows that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential use in treating inflammatory diseases.

The biological activity of DPEH can be attributed to its ability to form metal complexes, enhancing its pharmacological effects. For instance, when coordinated with transition metals, DPEH exhibits increased lipophilicity and membrane permeability, which may enhance its biological efficacy against various targets .

Eigenschaften

IUPAC Name |

(2-hydrazinylidene-1,2-diphenylethylidene)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c15-17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPOAAKGAFHAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C(=NN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276125 | |

| Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-78-7 | |

| Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylethanedione dihydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 'L' shape observed in the crystal structure of N,N'-bis(3-quinolyl-methylene)diphenylethanedione dihydrazone?

A1: The 'L' shape, resulting from the near-perpendicular arrangement of the two quinoline moieties around the central C-C bond [], is crucial for the molecule's supramolecular assembly. This specific geometry facilitates the formation of hydrogen-bonded supramolecular rectangles involving two self-complementary molecules. These rectangles are further stabilized and organized into a larger network by π-π interactions between adjacent units []. Understanding these intermolecular interactions provides insights into the compound's solid-state packing and potential applications in areas like crystal engineering and materials science.

Q2: How was the Hirshfeld surface analysis used to understand the intermolecular interactions in N,N'-bis(3-quinolyl-methylene)this compound?

A2: Hirshfeld surface analysis served as a visual and quantitative tool to decipher the various intermolecular interactions present in the crystal structure []. This analysis revealed that H···H interactions contribute the most to the intermolecular contacts (52.3%), followed by C···C (13.1%), C···H (9.9%), and N···H (7.4%) interactions []. Quantifying these interactions helps to understand the stability and arrangement of molecules within the crystal lattice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.